molecular formula C29H27N2O10P B027707 beta-Methyl vinyl phosphate CAS No. 90776-59-3

beta-Methyl vinyl phosphate

Cat. No. B027707
CAS RN: 90776-59-3
M. Wt: 594.5 g/mol
InChI Key: STULDTCHQXVRIX-PIYXRGFCSA-N
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Description

Synthesis Analysis

  • Synthesis Approaches : The reactivity of bis-vinylphosphates, derived from imide derivatives, has been utilized to synthesize nitrogen-containing heterocycles such as 2,6-disubstituted 1,4-dihydropyridines. This method, involving Pd-catalyzed functionalization, highlights the versatility of vinyl phosphate derivatives in organic synthesis (Mousset et al., 2005).

Molecular Structure Analysis

  • X-ray Powder Diffraction : X-ray powder diffraction data for MAP reveals its crystallographic details, including unit-cell parameters and space group. This provides insights into the molecular geometry and solid-state structure of MAP (Ma et al., 2015).

  • Density Functional Theoretical Studies : Advanced computational studies using Density Functional Theory (DFT) have been performed on similar vinyl phosphate compounds. These studies provide theoretical structural parameters, vibrational analyses, and insights into the electronic properties of these molecules (Kanagathara et al., 2022).

Chemical Reactions and Properties

  • Chemical Reactivity : The chemical reactivity of vinyl phosphate derivatives has been explored in various studies. For instance, the reactivity of bis-vinylphosphates in the synthesis of dihydropyridines shows the compound's utility in creating complex heterocyclic structures (Mousset et al., 2005).

Physical Properties Analysis

  • Crystal Structure and Spectroscopic Properties : Investigations into the crystal structure and spectroscopic properties of related compounds provide valuable information about the physical properties of vinyl phosphate derivatives (Dega‐Szafran et al., 2000).

Chemical Properties Analysis

  • Electrostatic and Molecular Orbital Analysis : The study of molecular electrostatic potential and HOMO-LUMO energies in similar compounds contributes to our understanding of the chemical properties, including electron density distribution and chemical reactivity, of MAP (Kanagathara et al., 2022).

Scientific Research Applications

  • Enzyme Inhibition and Medical Applications : BMVP derivatives have shown effectiveness in inhibiting cholinesterases, aiding in comparative enzymology for medicinal and agricultural applications (Zhukovskiĭ et al., 1996). Additionally, certain analogs like 2-vinyl dihydrosphingosine-1-phosphate have shown potential in treating diseases related to sphingosine-1-phosphate lyase (Boumendjel & Miller, 1994).

  • Chemical Synthesis and Material Science : The regiospecific preparation of vinyl phosphates, including BMVP, is crucial for controlling the rearrangement in chemical synthesis, with applications in material science (Baker & Wiemer, 1998). For example, BMVP has been used in creating biodegradable and biocompatible poly(propylene fumarate)/beta-tricalcium phosphate injectable composite scaffolds (Peter et al., 1998).

  • Agricultural Chemistry : The alpha isomer of BMVP and related insecticides have shown effectiveness against various pests (Gatterdam et al., 1959).

  • Pharmacology : Novel phosphate anthelmintics, which may include BMVP derivatives, have shown high activity against parasites, with potential applications in pharmaceuticals and food additives (Morales et al., 1972).

  • Material Properties Enhancement : For example, silver-zirconium phosphate in methyl vinyl silicone rubber, which could potentially include BMVP, improves mechanical and antibacterial properties (Fang & Chen, 2017).

Safety And Hazards

Beta-Methyl vinyl phosphate is classified as having acute oral toxicity (Category 4) and may cause skin sensitization (Category 1) . It is harmful if swallowed and may cause an allergic skin reaction . Protective measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective gloves and clothing, and ensuring adequate ventilation .

Future Directions

While specific future directions for Beta-Methyl vinyl phosphate are not detailed in the search results, it is noted that it is widely used in the agriculture industry to control pests and insects , suggesting potential for continued use and research in this area.

properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-PIYXRGFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437857
Record name 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Methyl vinyl phosphate

CAS RN

90776-59-3
Record name (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90776-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl vinyl phosphate (map)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETA-METHYL VINYL PHOSPHATE (MAP)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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